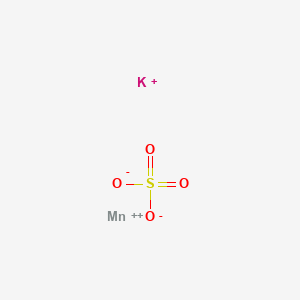

Potassium;manganese(2+);sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;manganese(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Mn.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q+1;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKJTYTWJUEHLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[K+].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KMnO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725016 | |

| Record name | potassium;manganese(2+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-91-4 | |

| Record name | potassium;manganese(2+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Potassium Manganese Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium manganese sulfate (K₂Mn(SO₄)₂), a compound with diverse applications in materials science and as a precursor in various chemical processes. This document details established synthesis methodologies, including co-precipitation, solid-state, and hydrothermal routes, and outlines a suite of characterization techniques to ascertain the material's purity, structure, and properties.

Synthesis Methodologies

Three primary methods for the synthesis of potassium manganese sulfate are detailed below, each offering distinct advantages in terms of crystalline form, purity, and scalability.

Co-precipitation Synthesis of Potassium Manganese Sulfate Tetrahydrate (K₂Mn(SO₄)₂·4H₂O)

This solution-based method allows for the crystallization of the hydrated form of potassium manganese sulfate at ambient or near-ambient temperatures, yielding well-defined crystals.

Experimental Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of manganese(II) sulfate and potassium sulfate. For the synthesis of 100 g of K₂Mn(SO₄)₂·4H₂O, dissolve 60.68 g of manganese(II) sulfate pentahydrate (MnSO₄·5H₂O) in a minimal amount of hot deionized water. In a separate beaker, dissolve 43.86 g of potassium sulfate (K₂SO₄) in hot deionized water.[1]

-

Mixing and Crystallization: While stirring vigorously, combine the two hot solutions.[1] The double salt will begin to crystallize upon cooling or evaporation of the solvent. To control crystal size, the rate of cooling can be adjusted. Slow cooling generally favors the formation of larger, more well-defined crystals.

-

Isolation and Drying: Isolate the resulting pink crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities, followed by a wash with a volatile organic solvent like acetone to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent or in a low-temperature oven.

Diagram: Co-precipitation Synthesis Workflow

Caption: Workflow for the co-precipitation synthesis of K₂Mn(SO₄)₂·4H₂O.

Solid-State Synthesis of Anhydrous Potassium Manganese Sulfate (K₂Mn₂(SO₄)₃ - Langbeinite)

Solid-state synthesis is a high-temperature method suitable for producing the anhydrous form of potassium manganese sulfate, often in the langbeinite crystal structure. This method involves the direct reaction of solid precursors.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of potassium sulfate (K₂SO₄) and anhydrous manganese(II) sulfate (MnSO₄) are intimately mixed. Anhydrous MnSO₄ can be prepared by heating a hydrated form (e.g., MnSO₄·H₂O) at approximately 280°C until a constant weight is achieved.[2]

-

Grinding and Pelletizing: The precursor mixture is thoroughly ground in an agate mortar to ensure homogeneity and increase the surface area for reaction. The resulting powder is then pressed into pellets using a hydraulic press to ensure good contact between the reactants.

-

Calcination: The pellets are placed in an alumina crucible and heated in a furnace. A typical heating profile involves a slow ramp to the target temperature (e.g., 400-800°C) and holding for an extended period (e.g., 10-24 hours) to ensure complete reaction.[1] The specific temperature and duration will influence the final phase and crystallinity.

-

Cooling and Characterization: The furnace is then cooled slowly to room temperature to prevent thermal shock and cracking of the product. The resulting material is then characterized to confirm phase purity.

Diagram: Solid-State Synthesis Workflow

Caption: Workflow for the solid-state synthesis of anhydrous K₂Mn₂(SO₄)₃.

Hydrothermal Synthesis of Potassium Manganese Sulfate

Hydrothermal synthesis utilizes elevated temperatures and pressures in an aqueous solvent to promote the crystallization of materials. This method can yield high-quality single crystals.

Experimental Protocol:

-

Precursor Preparation: A stoichiometric mixture of potassium sulfate (K₂SO₄) and a manganese precursor, such as manganese sulfate (MnSO₄) or manganese chloride (MnCl₂), is prepared.

-

Hydrothermal Reaction: The precursor mixture is placed in a Teflon-lined stainless-steel autoclave. Deionized water is added as the solvent, and the autoclave is sealed. The volume of the solution should not exceed 80% of the liner's capacity to allow for thermal expansion.

-

Heating and Cooling: The autoclave is placed in an oven and heated to a specific temperature, typically in the range of 150-250°C, and held for a period of 24-72 hours. The autogenous pressure developed within the vessel facilitates the dissolution and recrystallization of the precursors into the desired product. After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.

-

Product Isolation: The autoclave is opened, and the solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum or in a low-temperature oven.

Diagram: Hydrothermal Synthesis Workflow

References

The Crystalline Architecture of Potassium Manganese(II) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of potassium manganese(II) sulfate. The compound is known to exist in several hydration states, each exhibiting distinct crystallographic properties. This document summarizes the available quantitative data, details the experimental protocols for their determination, and presents a visual representation of the relationships between its various crystalline forms.

Crystallographic Data Summary

The crystal structure of potassium manganese(II) sulfate is highly dependent on its degree of hydration. The primary crystalline forms identified are the dihydrate (K₂Mn(SO₄)₂(H₂O)₂), the tetrahydrate (K₂Mn(SO₄)₂·4H₂O), and the hexahydrate (K₂Mn(SO₄)₂·6H₂O). A summary of their key crystallographic parameters is presented in Table 1 for comparative analysis.

| Parameter | K₂Mn(SO₄)₂(H₂O)₂ (Kröhnkite-type) | K₂Mn(SO₄)₂·4H₂O (Leonite-type) | K₂Mn(SO₄)₂·6H₂O (Tutton's Salt) |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | C2/m | P2₁/a or P2₁/c |

| Lattice Parameters | |||

| a (Å) | 6.574 | 12.03 | Data for pure salt unavailable |

| b (Å) | 7.332 | 9.61 | Data for pure salt unavailable |

| c (Å) | 5.895 | 9.98 | Data for pure salt unavailable |

| α (°) | 90.58 | 90 | 90 |

| β (°) | 104.49 | 95 | Data for pure salt unavailable |

| γ (°) | 109.83 | 90 | 90 |

| **Unit Cell Volume (ų) ** | Not explicitly found | 1148.8 | Data for pure salt unavailable |

| Formula Units (Z) | Not explicitly found | 4 | 2 |

Experimental Protocols

The determination of the crystal structures summarized above involves specific synthesis and analytical methodologies. The following sections detail the typical experimental protocols employed.

Synthesis and Crystal Growth

K₂Mn(SO₄)₂(H₂O)₂ (Dihydrate): Single crystals of the dihydrate form can be synthesized via a wet chemistry route. This typically involves the slow evaporation of an aqueous solution containing equimolar amounts of potassium sulfate (K₂SO₄) and manganese(II) sulfate (MnSO₄·H₂O) at room temperature. The combination of K₂SO₄ and MnSO₄ in an aqueous solution tends to favor the formation of the kröhnkite-type dihydrate rather than a Tutton's salt[2].

K₂Mn(SO₄)₂·4H₂O (Tetrahydrate): Crystals of the tetrahydrate, also known as manganese-leonite, can be prepared by dissolving potassium sulfate and manganese(II) sulfate in hot water separately. The solutions are then mixed while stirring intensely. Cooling or evaporation of the resulting solution leads to the crystallization of the double salt.[3]

K₂Mn(SO₄)₂·6H₂O (Hexahydrate): While the synthesis of pure K₂Mn(SO₄)₂·6H₂O crystals is challenging, mixed Tutton's salts containing manganese are commonly grown by the slow evaporation method. This involves preparing an aqueous solution with stoichiometric amounts of potassium sulfate and a mixture of manganese(II) sulfate and another divalent metal sulfate (e.g., zinc sulfate or cobalt sulfate). Transparent crystals typically appear after several days.[4][5]

X-ray Diffraction (XRD) Analysis

The primary technique for elucidating the crystal structure is single-crystal or powder X-ray diffraction.

Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. Data collection is typically performed at room temperature using a diffractometer equipped with a monochromatic radiation source (e.g., Mo-Kα radiation, λ = 0.71073 Å). The collected diffraction data are then used to solve and refine the crystal structure using software packages such as SHELXTL. The refinement process involves determining the space group, unit cell parameters, and atomic coordinates.

Powder X-ray Diffraction (PXRD): For polycrystalline samples, PXRD is employed. The powdered sample is scanned over a 2θ range (e.g., 5-80°) with a step size of 0.02°. The resulting diffraction pattern is then analyzed using methods like Rietveld refinement to determine the phase purity and refine the lattice parameters. This method has been successfully used to confirm the triclinic symmetry of K₂Mn(SO₄)₂(H₂O)₂.[2]

Structural Relationships and Visualization

The different hydrated forms of potassium manganese(II) sulfate are related through the gain or loss of water molecules, which directly impacts their crystal structure. The following diagram illustrates the logical relationship between the identified crystalline forms.

This guide provides a foundational understanding of the crystal structure of potassium manganese(II) sulfate. Further research, particularly in obtaining detailed crystallographic data for the pure hexahydrate and anhydrous forms, would provide a more complete picture of this versatile inorganic compound.

References

- 1. Assessing the Novel Mixed Tutton Salts K2Mn0.03Ni0.97(SO4)2(H2O)6 and K2Mn0.18Cu0.82(SO4)2(H2O)6 for Thermochemical Heat Storage Applications: An Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Manganese(II)-potassium sulfate - Crystal growing [en.crystalls.info]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Manganese(II) Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of potassium manganese(II) sulfate (K₂Mn(SO₄)₂), with a particular focus on its common hydrated forms. The document summarizes key quantitative data, details relevant experimental protocols for synthesis and characterization, and presents a logical workflow for its study. This guide is intended to serve as a foundational resource for professionals requiring detailed information on this inorganic double salt.

Introduction

Potassium manganese(II) sulfate, K₂Mn(SO₄)₂, is an inorganic double salt composed of potassium, manganese in its +2 oxidation state, and sulfate ions. While the anhydrous form exists, the compound is most commonly encountered and studied in its hydrated forms. These crystalline solids are part of a larger family of double sulfates, which include kröhnkites, leonites, and Tutton's salts, depending on the degree of hydration. The specific number of water molecules in the crystal lattice fundamentally influences the material's crystal structure and physicochemical properties.

From aqueous solutions, K₂Mn(SO₄)₂ typically crystallizes as a dihydrate (K₂Mn(SO₄)₂·2H₂O) or a tetrahydrate (K₂Mn(SO₄)₂·4H₂O).[1] The hexahydrated form (K₂Mn(SO₄)₂·6H₂O) is also known and belongs to the Tutton's salt family, which is notable for its well-defined monoclinic crystal structures.[2][3] The properties of these hydrates, particularly their thermal stability and dehydration processes, are of interest for applications in thermochemical energy storage.[2][4]

Physical and Chemical Properties

The properties of potassium manganese(II) sulfate are highly dependent on its state of hydration. The following sections and tables summarize the known data for the anhydrous salt and its primary hydrates.

General Properties

| Property | K₂Mn(SO₄)₂ (Anhydrous) | K₂Mn(SO₄)₂·2H₂O (Dihydrate) | K₂Mn(SO₄)₂·4H₂O (Tetrahydrate) | K₂Mn(SO₄)₂·6H₂O (Hexahydrate) |

| Common Name | Anhydrous Potassium Manganese Sulfate | Kröhnkite-type | Leonite-type | Tutton's Salt / Picromerite |

| Appearance | White Crystalline Solid (Assumed) | Pale Pink Solid | Pale Pink Solid | Pale Pink Solid |

| Molar Mass | 325.26 g/mol [1][5] | 361.29 g/mol [1] | 397.32 g/mol [1] | 433.35 g/mol [6] |

| Solubility (Water) | - | High[1] | High[1] | High |

Crystallographic Data

The crystal structure is a defining characteristic that varies significantly with hydration.

| Parameter | K₂Mn(SO₄)₂·2H₂O (Dihydrate) | K₂Mn(SO₄)₂·4H₂O (Tetrahydrate) | K₂Mn(SO₄)₂·6H₂O (Tutton's Salt Type) |

| Crystal System | Triclinic[1][4][7] | Monoclinic[1] | Monoclinic[2][3] |

| Space Group | P-1[4][7] | - | P2₁/a or P2₁/c[2][3] |

| Lattice Constants | a=6.574 Å, b=7.332 Å, c=10.7 Å | a=12.03 Å, b=9.61 Å, c=9.98 Å | - |

| α=72.89°, β=73.91°, γ=69.77°[1] | α=90°, β=95°, γ=90°[1] |

Thermal Properties

The thermal behavior, particularly the dehydration process, is a key area of research for these compounds.

| Property | K₂Mn(SO₄)₂·2H₂O (Dihydrate) | K₂Mn(SO₄)₂·6H₂O (Mixed Tutton's Salts) |

| Thermal Stability | Stable up to ~360 K (~87 °C)[4][7] | Stable up to 68-96 °C[2] |

| Decomposition | Dehydration begins above 360 K. | Complete dehydration occurs between 70-200 °C.[3] The resulting anhydrous salt is stable up to ~720 °C before further decomposition.[2] |

Optical Properties

The optical properties of the dihydrate have been studied, revealing its potential in materials science.

| Property | K₂Mn(SO₄)₂·2H₂O (Dihydrate) |

| Material Type | Insulator[4][7] |

| Optical Band Gap | 5.78 eV[4][7] |

| Photoluminescence | Exhibits dual green-yellow (~562 nm) and orange (~598 nm) emission when optically excited at 3.1 eV (400 nm).[4][7] This is attributed to the ⁴T₁g(G) → ⁶A₁g(S) de-excitation of Mn²⁺ ions in different coordination environments.[4][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of potassium manganese(II) sulfate hydrates.

Synthesis of K₂Mn(SO₄)₂·4H₂O

This protocol is based on the common aqueous solution crystallization method.[1]

Materials:

-

Manganese(II) sulfate pentahydrate (MnSO₄·5H₂O)

-

Potassium sulfate (K₂SO₄)

-

Deionized water

-

Beakers, graduated cylinders, magnetic stirrer/hotplate, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of Stock Solutions:

-

Calculate the stoichiometric masses required. For 100 g of the final tetrahydrate product, approximately 60.68 g of MnSO₄·5H₂O and 43.86 g of K₂SO₄ are needed.[1]

-

In separate beakers, dissolve the MnSO₄·5H₂O and K₂SO₄ in a minimum amount of hot deionized water (~60-70 °C) with stirring until fully dissolved.

-

-

Mixing and Crystallization:

-

While stirring vigorously, pour the hot potassium sulfate solution into the hot manganese(II) sulfate solution.

-

Remove the heat source and allow the mixed solution to cool slowly to room temperature. Covering the beaker with a watch glass will slow evaporation and promote the growth of larger, more well-defined crystals.

-

For further crystallization, the beaker can be placed in an ice bath to reduce the solubility of the double salt.

-

-

Isolation and Drying:

-

Collect the precipitated pale pink crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the crystals by pressing them between filter papers or by placing them in a desiccator at room temperature. Do not heat, as this may cause dehydration.

-

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystal structure and phase purity of the synthesized material.

Instrumentation:

-

A standard powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Sample Preparation:

-

Gently grind a small amount of the dried K₂Mn(SO₄)₂ hydrate crystals into a fine, homogeneous powder using an agate mortar and pestle.

-

Mount the powder onto a sample holder, ensuring a flat, level surface.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Collect the diffraction pattern over a 2θ range of 10-80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) should be compared with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase.

-

For detailed structural analysis, Rietveld refinement can be performed on the collected data to determine lattice parameters.[4]

-

Characterization by Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and dehydration/decomposition processes.

Instrumentation:

-

A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the K₂Mn(SO₄)₂ hydrate sample into a ceramic or platinum TGA pan.

-

-

Data Collection:

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen or argon (e.g., 50 mL/min), over the sample to purge evolved gases.

-

-

Data Analysis:

-

The TGA thermogram will plot the percentage mass loss versus temperature.

-

Analyze the stepwise mass losses. Each step corresponds to the loss of a specific number of water molecules or the decomposition of the sulfate group.

-

The percentage mass loss for each dehydration step can be used to confirm the initial degree of hydration of the salt.[8]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of potassium manganese(II) sulfate hydrates.

Caption: Synthesis and characterization workflow for K₂Mn(SO₄)₂ hydrates.

References

- 1. Manganese(II)-potassium sulfate - Crystal growing [en.crystalls.info]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. webqc.org [webqc.org]

- 6. webqc.org [webqc.org]

- 7. Kröhnkite-type K2Mn(SO4)2(H2O)2 double salt: synthesis, structure, and properties [cathi.uacj.mx]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to Potassium Manganese Sulfate Tetrahydrate and Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the tetrahydrate and dihydrate forms of potassium manganese sulfate (K₂Mn(SO₄)₂·4H₂O and K₂Mn(SO₄)₂·2H₂O). It details their chemical and physical properties, synthesis protocols, and analytical characterization methods. This document is intended to be a valuable resource for researchers and professionals working with these compounds in various scientific and industrial applications.

Introduction

Potassium manganese sulfate is a double salt that can exist in different hydration states, with the tetrahydrate and dihydrate forms being the most common. The number of water molecules in the crystal lattice significantly influences the compound's physical and chemical properties, such as its crystal structure, density, solubility, and thermal stability. Understanding these differences is crucial for applications ranging from materials science to chemical synthesis. While direct applications in drug development are not prominent, a thorough understanding of these inorganic compounds is beneficial for chemists and material scientists in the pharmaceutical industry for ancillary applications.

Physicochemical Properties

A summary of the key quantitative data for the tetrahydrate and dihydrate forms of potassium manganese sulfate is presented below for easy comparison.

| Property | Potassium Manganese Sulfate Tetrahydrate (K₂Mn(SO₄)₂·4H₂O) | Potassium Manganese Sulfate Dihydrate (K₂Mn(SO₄)₂·2H₂O) |

| Common Mineral Name | Manganese-Leonite | Kröhnkite-type |

| Molar Mass | 397.32 g/mol | 361.29 g/mol |

| Crystal System | Monoclinic[1] | Triclinic[2][3] |

| Space Group | C2/m[1] | P-1[2][3] |

| Density (g/cm³) | 2.20 (measured)[1] | ~2.92 (estimated based on isostructural Na₂Cu(SO₄)₂·2H₂O)[4] |

| Solubility in Water | High (Specific quantitative data not available in search results)[5] | Soluble (Specific quantitative data not available in search results) |

| Thermal Stability | Decomposes upon heating (Specific TGA/DTA data not available in search results) | Thermally stable up to approximately 360 K (87 °C)[2][3] |

Synthesis and Crystallization

The synthesis of both hydrate forms generally involves the reaction of potassium sulfate and manganese sulfate in an aqueous solution.[5] The specific hydrate that crystallizes is dependent on the reaction conditions, such as temperature and concentration.

Synthesis of Potassium Manganese Sulfate Tetrahydrate (Manganese-Leonite)

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a saturated aqueous solution of potassium sulfate (K₂SO₄) by dissolving it in distilled water at an elevated temperature (e.g., 60-80 °C).

-

Prepare a saturated aqueous solution of manganese sulfate (MnSO₄) monohydrate or other hydrate in distilled water at the same elevated temperature.

-

-

Mixing and Crystallization:

-

Mix equimolar amounts of the hot potassium sulfate and manganese sulfate solutions.

-

Stir the mixture thoroughly to ensure homogeneity.

-

Allow the solution to cool slowly to room temperature. Crystals of potassium manganese sulfate tetrahydrate will precipitate out of the solution.

-

-

Isolation and Drying:

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals at room temperature or in a desiccator.

-

Synthesis of Potassium Manganese Sulfate Dihydrate (Kröhnkite-type)

Experimental Protocol:

The synthesis of the dihydrate form is less explicitly detailed in the available literature but can be inferred to be achievable by adjusting crystallization conditions. It is known to crystallize from aqueous solutions.[5]

-

Preparation of Solution:

-

Prepare a solution containing equimolar amounts of potassium sulfate and manganese sulfate in distilled water. The concentration and temperature may need to be carefully controlled to favor the formation of the dihydrate over the tetrahydrate.

-

-

Crystallization:

-

Slow evaporation of the solvent at a constant, controlled temperature is a common method for growing single crystals and may favor the formation of the thermodynamically stable dihydrate form.

-

-

Isolation and Drying:

-

Isolate the crystals by filtration.

-

Wash with a minimal amount of cold water or a suitable organic solvent in which the salt is insoluble.

-

Dry the crystals under controlled conditions to prevent further dehydration or hydration.

-

Analytical Characterization

X-ray Diffraction (XRD)

Experimental Protocol:

-

Sample Preparation:

-

Grind a small sample of the crystals into a fine powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

-

Data Collection:

-

Use a powder X-ray diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range appropriate for the material (e.g., 10-80 degrees).

-

Set the step size and scan speed to obtain a high-resolution diffraction pattern.

-

-

Data Analysis:

-

Identify the diffraction peaks and compare them to known patterns for manganese-leonite and kröhnkite structures from crystallographic databases.

-

Perform Rietveld refinement to determine the lattice parameters and confirm the space group.

-

Thermal Analysis (TGA/DTA)

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.

-

-

Data Collection:

-

Place the crucible in a thermogravimetric analyzer.

-

Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis:

-

Analyze the resulting TGA curve to determine the temperature ranges of water loss and the percentage of mass loss, which corresponds to the number of water molecules.

-

Analyze the DTA curve to identify endothermic or exothermic events associated with dehydration and decomposition.

-

Spectroscopic Analysis (Raman)

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of the crystalline sample on a microscope slide.

-

-

Data Collection:

-

Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Focus the laser on the sample and collect the scattered light.

-

Acquire spectra over a relevant Raman shift range to observe the vibrational modes of the sulfate ions and water molecules.

-

-

Data Analysis:

-

Identify the characteristic Raman bands for the SO₄²⁻ vibrational modes (ν₁, ν₂, ν₃, and ν₄) and the O-H stretching and bending modes of the water molecules.

-

Compare the spectra of the tetrahydrate and dihydrate to identify shifts in band positions and changes in band shapes, which reflect the different crystal environments of the ions and water molecules.

-

Visualizations

References

Solubility Profile of Potassium Manganese Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium manganese sulfate (K₂Mn(SO₄)₂), a double salt of potassium and manganese. Due to a lack of extensive quantitative data for the double salt, this guide also incorporates solubility data for its constituent salts, manganese(II) sulfate (MnSO₄) and potassium sulfate (K₂SO₄), to provide a broader understanding of its likely solubility characteristics.

Executive Summary

Potassium manganese sulfate is an inorganic compound with notable applications in various chemical syntheses. Understanding its solubility in different solvents is crucial for its effective use in research and development, particularly in drug development where solvent selection can significantly impact reaction kinetics and product purity. This document summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

Quantitative solubility data for potassium manganese sulfate is not extensively available in the public domain. However, the following information has been compiled from available resources. For a more comprehensive, albeit inferred, understanding, the solubility data for the individual constituent salts are also presented.

Table 1: Solubility of Potassium Manganese Sulfate (K₂Mn(SO₄)₂) in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 25 | ~60[1] |

Table 2: Solubility of Manganese(II) Sulfate (MnSO₄) in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 5 | 52[2] |

| 70 | 70[2] |

Note: The monohydrate form of MnSO₄ is soluble in about 1 part cold and 0.6 parts boiling water. It is insoluble in alcohol.[2]

Table 3: Solubility of Potassium Sulfate (K₂SO₄) in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 20 | 11.1 |

| 25 | 12.0 |

| 100 | 24.0 |

Note: Potassium sulfate is insoluble in ethanol and acetone.[3]

Table 4: Qualitative Solubility in Organic Solvents

| Solvent | Potassium Manganese Sulfate (K₂Mn(SO₄)₂) (Inferred) | Manganese(II) Sulfate (MnSO₄) | Potassium Sulfate (K₂SO₄) |

| Methanol | Likely slightly soluble | Slightly soluble[2] | Insoluble[3] |

| Ethanol | Likely insoluble | Insoluble[2] | Insoluble[3] |

| Acetone | Likely insoluble | Insoluble | Insoluble[3] |

| Aromatic Hydrocarbons | Likely insoluble | Not considered to be soluble[4] | Insoluble |

| Ether | Likely insoluble | Not considered to be soluble[4] | Insoluble |

| Ester | Likely insoluble | Not considered to be soluble[4] | Insoluble |

Disclaimer: The solubility of potassium manganese sulfate in organic solvents is largely inferred from the properties of its constituent salts due to a lack of direct experimental data.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of an inorganic salt like potassium manganese sulfate in a given solvent using the gravimetric method.[5][6][7]

Objective: To determine the mass of solute that dissolves in a specific amount of solvent at a given temperature to form a saturated solution.

Materials:

-

Potassium manganese sulfate

-

Solvent (e.g., deionized water)

-

250 mL Erlenmeyer flask with stopper

-

Thermostatic water bath or hot plate

-

Thermometer

-

Filter funnel and filter paper

-

Pre-weighed evaporating dish

-

Pipette (10 mL)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add a measured volume of the chosen solvent to an Erlenmeyer flask.

-

Gradually add an excess of potassium manganese sulfate to the solvent while stirring continuously. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.

-

Place the flask in a thermostatic water bath set to the desired temperature and allow it to equilibrate for at least one hour with occasional stirring to ensure the solution is fully saturated at that temperature.

-

-

Sample Collection:

-

Once the solution has reached equilibrium, carefully decant or filter a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish. It is crucial to avoid transferring any undissolved solid.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the saturated solution in a drying oven set to a temperature that will evaporate the solvent without decomposing the salt (e.g., 105-110°C for water).

-

-

Drying to a Constant Weight:

-

Heat the sample until all the solvent has evaporated.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the heating, cooling, and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in grams of solute per 100 g of solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has summarized the currently available solubility data for potassium manganese sulfate. The limited availability of quantitative data highlights an area for further experimental investigation. The provided detailed protocol for the gravimetric determination of solubility offers a robust method for researchers to generate precise solubility data for this compound in various solvents and across a range of temperatures. Such data is invaluable for the optimization of processes in chemical synthesis and pharmaceutical development.

References

- 1. Manganese(II)-potassium sulfate - Crystal growing [en.crystalls.info]

- 2. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomosul.edu.iq [uomosul.edu.iq]

Thermal Decomposition of Potassium Manganese Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium manganese sulfate (K₂Mn(SO₄)₂), drawing from available thermoanalytical data. The guide covers the dehydration of its hydrated forms and the subsequent decomposition of the anhydrous salt, presenting quantitative data in structured tables and outlining the experimental methodologies employed in these studies.

Introduction

Potassium manganese sulfate, a double salt of potassium and manganese, exists in various hydrated forms, most commonly as the dihydrate (K₂Mn(SO₄)₂·2H₂O) and tetrahydrate (K₂Mn(SO₄)₂·4H₂O). Its thermal behavior is of interest in various fields, including materials science and catalysis. The decomposition process is characterized by an initial dehydration phase followed by the breakdown of the anhydrous salt at higher temperatures. This guide synthesizes the current understanding of these processes.

Dehydration of Hydrated Potassium Manganese Sulfate

The initial stage of the thermal decomposition of hydrated potassium manganese sulfate involves the loss of its water of crystallization. The dehydration process is endothermic and typically occurs at relatively low temperatures.

Table 1: Dehydration Temperatures of Potassium Manganese Sulfate and Related Compounds

| Compound | Dehydration Temperature Range (°C) | Method | Reference |

| K₂Mn(SO₄)₂·2H₂O (kröhnkite-type) | Stable up to ~87 °C | TGA/DTA | |

| K₂M(SO₄)₂·6H₂O (Tutton's salts, M=Mg, Co, Cu) | 70 - 200 | TGA/DTA, XRD | [1] |

| K₂Mn₀.₀₃Ni₀.₉₇(SO₄)₂(H₂O)₆ | Starts above 96 °C | TG-DTA | [2] |

| K₂Mn₀.₁₈Cu₀.₈₂(SO₄)₂(H₂O)₆ | Starts above 68 °C | TG-DTA | [2] |

Note: Data for pure hydrated potassium manganese sulfate is limited; therefore, data from related Tutton's salts containing manganese are included for comparative purposes.

The dehydration of these compounds typically proceeds in one or more steps, corresponding to the sequential removal of water molecules. The exact temperatures and the nature of the dehydration steps can be influenced by factors such as the heating rate and the atmospheric conditions.

Decomposition of Anhydrous Potassium Manganese Sulfate

Following dehydration, the resulting anhydrous potassium manganese sulfate (K₂Mn(SO₄)₂) remains stable over a significant temperature range. The decomposition of the anhydrous salt is primarily dictated by the breakdown of the manganese sulfate component, as potassium sulfate is known for its high thermal stability.

The thermal decomposition of manganese(II) sulfate (MnSO₄) in an air atmosphere typically begins at approximately 625 °C. The decomposition proceeds with the evolution of sulfur oxides (SO₂ and SO₃) and the formation of manganese oxides. Initially, manganese(III) oxide (Mn₂O₃) is formed, which is then further reduced to manganese(II,III) oxide (Mn₃O₄) at temperatures exceeding 850 °C.

Based on this, the proposed decomposition pathway for anhydrous potassium manganese sulfate is the decomposition of the manganese sulfate component, leaving potassium sulfate as a stable residue at intermediate temperatures.

Table 2: Key Decomposition Events for Anhydrous Potassium Manganese Sulfate and its Components

| Compound/Component | Decomposition Onset (°C) | Products | Method | Reference |

| MnSO₄ | ~625 | Mn₂O₃, SO₂, SO₃ | TGA, HT-PXRD | |

| MnSO₄ (further decomp.) | >850 | Mn₃O₄ | TGA, HT-PXRD | |

| K₂SO₄ | >1000 (decomposes) | Thermally stable, melts ~1069 °C | - | |

| K₂Mn(SO₄)₂ (in mixed salt) | >490 (initial events) | Anhydrous salt mixture, MnSO₄ melting | TG-DTA | [2] |

Note: The decomposition of pure anhydrous K₂Mn(SO₄)₂ has not been extensively reported. The data presented for the double salt is inferred from studies on mixed Tutton's salts containing manganese.

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and high-temperature powder X-ray diffraction (HT-PXRD).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature and mass change associated with the decomposition of the material.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically used.

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, commonly between 5 and 20 °C/min, is applied.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as air, nitrogen, or argon, with a constant flow rate.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C or higher).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events.

High-Temperature Powder X-ray Diffraction (HT-PXRD)

-

Objective: To identify the crystalline phases present in the material as a function of temperature.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: The powdered sample is mounted on the sample holder of the high-temperature stage.

-

Experimental Conditions:

-

Heating Program: The sample is heated in a stepwise or continuous manner to various target temperatures.

-

Atmosphere: The atmosphere is controlled (e.g., air or inert gas).

-

Data Collection: At each temperature point, a powder diffraction pattern is collected over a specific 2θ range.

-

-

Data Analysis: The diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities with known crystallographic databases. This allows for the direct observation of phase transitions and the formation of new crystalline products during decomposition.

Signaling Pathways and Experimental Workflows

The logical progression of the thermal decomposition of hydrated potassium manganese sulfate can be visualized as a workflow.

References

Spectroscopic Analysis of Potassium Manganese Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of potassium manganese sulfate (K₂Mn(SO₄)₂), a double salt belonging to the Tutton salt family. This document details the experimental protocols for various spectroscopic techniques and presents quantitative data to facilitate research and development.

Introduction

Potassium manganese sulfate, often found as a hexahydrate (K₂Mn(SO₄)₂·6H₂O) or dihydrate (K₂Mn(SO₄)₂·2H₂O), is a crystalline solid with applications in various chemical and material science fields. Its characterization is crucial for understanding its structural properties, purity, and behavior in different environments. Spectroscopic techniques are paramount for elucidating its molecular structure, vibrational modes, and electronic transitions. This guide covers the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction (XRD) in the analysis of this compound.

Synthesis of Potassium Manganese Sulfate

A common method for synthesizing potassium manganese sulfate is through the slow evaporation of an aqueous solution containing stoichiometric amounts of potassium sulfate (K₂SO₄) and manganese sulfate (MnSO₄).

Experimental Protocol: Synthesis

-

Preparation of Solutions : Prepare equimolar aqueous solutions of potassium sulfate and manganese(II) sulfate. For the hexahydrate, dissolve stoichiometric amounts of K₂SO₄ and MnSO₄·H₂O in deionized water at a 1:1 molar ratio.[1]

-

Mixing and Dissolution : The solutions are mixed and stirred until all solids have dissolved. Gentle heating can be applied to facilitate dissolution.

-

Crystallization : The resulting solution is filtered to remove any impurities and then allowed to crystallize via slow evaporation at a constant temperature (e.g., room temperature or 35°C) for several days to weeks.[2]

-

Crystal Harvesting : Once well-formed crystals appear, they are harvested from the solution by filtration.

-

Washing and Drying : The crystals are washed with a small amount of a non-reactive organic solvent, such as acetone, to remove any remaining mother liquor and then air-dried.[1]

References

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of manganese(II) potassium sulfate (K₂Mn(SO₄)₂), a compound of interest in various scientific domains. This document details the paramagnetic nature of the substance, supported by quantitative data, and outlines the experimental protocols for its characterization.

Core Magnetic Properties

Manganese(II) potassium sulfate is a paramagnetic material, a property conferred by the presence of unpaired electrons in the d-orbital of the Mn(II) ion. The magnetic behavior of this double salt is primarily dictated by the spin-only contribution of the high-spin Mn(II) centers, which possess five unpaired electrons.

Quantitative Magnetic Data

The magnetic properties of manganese(II) potassium sulfate and its constituent ions are summarized in the table below. It is important to note that while specific data for the double salt is limited in publicly available literature, the magnetic behavior is largely dominated by the Mn(II) ion.

| Parameter | Value | Compound/Ion | Notes |

| Molar Magnetic Susceptibility (χ) | ~1.3660 x 10⁻² cm³/mol | MnSO₄ | Value for the related single salt, indicating strong paramagnetism.[1] |

| Effective Magnetic Moment (μ_eff) | ~5.9 Bohr magnetons (µ_B) | Mn(II) ion | Theoretical spin-only value for a high-spin d⁵ ion. Experimental values are expected to be very close to this. |

| g-factor | ~2.000 ± 0.001 | Mn(II) in Tutton Salts | Close to the free-electron value, indicating minimal orbital contribution to the magnetic moment.[2] |

| Weiss Constant (θ) | Expected to be small and negative | K₂Mn(SO₄)₂ | A small, negative Weiss constant would suggest weak antiferromagnetic interactions between Mn(II) ions at low temperatures. |

Theoretical Framework: Paramagnetism and the Curie-Weiss Law

The paramagnetic behavior of manganese(II) potassium sulfate can be described by the Curie-Weiss law, which relates the magnetic susceptibility (χ) to the absolute temperature (T):

χ = C / (T - θ)

Where:

-

C is the Curie constant, which is proportional to the square of the effective magnetic moment.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which provides information about the magnetic interactions between neighboring ions. A positive θ indicates ferromagnetic interactions, while a negative θ suggests antiferromagnetic interactions.

For an ideal paramagnet with no magnetic interactions, the Weiss constant is zero, and the equation simplifies to the Curie Law. In the case of manganese(II) potassium sulfate, weak magnetic exchange interactions between adjacent Mn(II) ions, mediated by the sulfate and water ligands, are anticipated, leading to a non-zero Weiss constant.

Experimental Characterization

The magnetic properties of manganese(II) potassium sulfate can be elucidated through a variety of experimental techniques. The following sections detail the methodologies for key experiments.

Synthesis of Manganese(II) Potassium Sulfate Tetrahydrate

High-quality crystals are essential for accurate magnetic measurements. Manganese(II) potassium sulfate tetrahydrate (K₂Mn(SO₄)₂·4H₂O) can be synthesized by dissolving stoichiometric amounts of manganese(II) sulfate and potassium sulfate in distilled water, followed by slow evaporation of the solvent at room temperature.[3]

Experimental Workflow for Synthesis

References

Unveiling the Nature of Potassium Manganese Sulfate Minerals: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, characterization, and analysis of potassium manganese sulfate minerals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific data, experimental methodologies, and structural relationships of these compounds.

Introduction to Potassium Manganese Sulfate Minerals

Potassium manganese sulfate minerals represent a unique class of naturally occurring inorganic compounds. To date, the primary and most well-characterized mineral in this family is Manganolangbeinite, a manganese analogue of the more common langbeinite. These minerals are of interest due to their potential applications in various scientific and industrial fields, stemming from their unique crystal structures and chemical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for the known potassium manganese sulfate mineral, Manganolangbeinite.

| Property | Data |

| Mineral Name | Manganolangbeinite |

| Chemical Formula | K₂Mn₂(SO₄)₃ |

| Crystal System | Isometric |

| Space Group | P 2₁ 3 |

| Unit Cell Dimension (a) | 10.014 Å |

| Calculated Density | 3.15 g/cm³ |

| Measured Density | 3.02 g/cm³ |

| Hardness (Mohs) | 2.5 - 3 |

| Color | Pink, Rose-red |

| Luster | Vitreous |

| Discovery Location | Mount Vesuvius, Campania, Italy[1] |

| Environment | Fumarolic deposits in lava caverns[1] |

Experimental Protocols for Characterization

The identification and detailed characterization of potassium manganese sulfate minerals rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Powder X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

Powder XRD is a fundamental technique for identifying crystalline phases and determining their structural properties.

3.1.1. Sample Preparation

-

Grinding: The mineral sample is first crushed and then ground into a fine, homogeneous powder using a mortar and pestle (agate is recommended to avoid contamination) or a micronizing mill.[1][2][3][4] The ideal particle size is typically less than 10 micrometers to ensure good particle statistics and minimize preferred orientation.[5][6]

-

Mounting: The fine powder is then mounted onto a sample holder. Common methods include:

-

Back-loading: The powder is packed into a cavity from the rear of the holder to produce a flat surface and reduce preferred orientation.[5]

-

Smear Mount: For very small sample quantities, the powder can be dispersed in a volatile liquid (e.g., acetone or ethanol) and smeared onto a zero-background sample holder (e.g., a silicon wafer).[2]

-

3.1.2. Data Collection

-

The mounted sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed onto the sample.

-

The sample and the detector are rotated, typically with the detector moving at twice the angle of the sample (Bragg-Brentano geometry).[7]

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle. A typical scan range for mineral identification is 5° to 70° 2θ.[7]

3.1.3. Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful method for refining crystal structure parameters from powder diffraction data.[8][9][10][11]

-

Initial Model: The refinement process starts with an initial crystal structure model. For a new potassium manganese sulfate mineral, this could be the structure of a known isostructural compound (e.g., langbeinite).

-

Least-Squares Refinement: A theoretical diffraction pattern is calculated from the initial model. The parameters of the model (e.g., lattice parameters, atomic positions, site occupancies) are then adjusted using a non-linear least-squares algorithm to minimize the difference between the calculated and observed diffraction patterns.[8]

-

Quality of Fit: The quality of the refinement is assessed using various R-factors (e.g., Rwp, Rp) which indicate the goodness of fit.[9]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Morphological and Elemental Analysis

SEM-EDS provides high-resolution imaging of the mineral's morphology and quantitative elemental composition.[12][13][14][15]

3.2.1. Sample Preparation

-

For imaging, a small fragment of the mineral can be mounted on an aluminum stub using conductive carbon tape.

-

For quantitative analysis, the mineral is embedded in an epoxy resin, and the surface is polished to a flat, smooth finish.

-

The sample is then coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

3.2.2. SEM Imaging and EDS Analysis

-

The prepared sample is placed in the SEM chamber, and a high-energy beam of electrons is focused on the sample surface.

-

Imaging: Secondary electron (SE) and backscattered electron (BSE) detectors collect signals to produce images. SE images reveal surface topography, while BSE images show compositional contrast (heavier elements appear brighter).[15]

-

EDS Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundances.[13] This allows for the determination of the mineral's chemical formula.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, which are characteristic of specific chemical bonds and crystal structures.[16][17][18]

3.3.1. Sample Preparation

Minimal sample preparation is required. A small, clean crystal or a small amount of powder can be placed on a microscope slide.

3.3.2. Data Acquisition

-

A monochromatic laser is focused on the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift) from the incident laser.

3.3.3. Spectral Interpretation

The positions and relative intensities of the peaks in the Raman spectrum provide a fingerprint of the mineral. For potassium manganese sulfates, characteristic peaks will correspond to the vibrational modes of the sulfate (SO₄²⁻) tetrahedra.

Visualization of Methodologies and Relationships

The following diagrams illustrate the workflow for the identification of a new mineral and the classification of potassium manganese sulfate compounds.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 3. retsch.com [retsch.com]

- 4. wpd.ugr.es [wpd.ugr.es]

- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 6. icdd.com [icdd.com]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. rruff.info [rruff.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A mineral analysis method for shale based on SEM and X-ray EDS [cped.cn]

- 13. mdpi.com [mdpi.com]

- 14. iagi.or.id [iagi.or.id]

- 15. nanoimages.com [nanoimages.com]

- 16. epsc.wustl.edu [epsc.wustl.edu]

- 17. lpi.usra.edu [lpi.usra.edu]

- 18. Quantitative Raman calibration of sulfate-bearing polymineralic mixtures: a S quantification in sedimentary rocks on Mars | Mineralogical Magazine | Cambridge Core [cambridge.org]

Langbeinite: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Langbeinite (K₂Mg₂(SO₄)₃) is a naturally occurring crystalline mineral with significant applications in the agricultural sector as a source of potassium, magnesium, and sulfur. This technical guide provides an in-depth exploration of the geological formation, global distribution, and extraction processes of langbeinite. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may have an interest in mineral-based compounds and their applications.

Introduction

Langbeinite is a potassium magnesium sulfate mineral that crystallizes in the isometric-tetartoidal system.[1][2] It is a significant ore of potash, a group of potassium-bearing minerals and salts. What makes langbeinite particularly valuable is its unique composition, providing three essential nutrients for plant growth: potassium, magnesium, and sulfur, all in a water-soluble form.[3][4] This guide delves into the natural origins of this mineral, from its formation in ancient seabeds to its present-day extraction and processing.

Natural Occurrence and Geological Formation

Langbeinite is a principal component of marine evaporite deposits.[1][2] These deposits are the result of the evaporation of large bodies of seawater in restricted basins over geological timescales.

The Process of Evaporite Formation

The formation of evaporite deposits, including langbeinite, is a sequential process driven by the concentration of dissolved salts as water evaporates. When a body of seawater becomes isolated, evaporation rates exceeding the inflow of freshwater lead to a gradual increase in salinity. As the concentration of dissolved ions reaches saturation, minerals begin to precipitate out of the solution in a specific order based on their solubility.

The typical sequence of mineral precipitation from seawater is as follows:

-

Carbonates: Calcite (CaCO₃) and dolomite (CaMg(CO₃)₂) are the first to precipitate.

-

Sulfates: Following the carbonates, gypsum (CaSO₄·2H₂O) and anhydrite (CaSO₄) are formed.

-

Halides: As the brine becomes further concentrated, halite (NaCl) precipitates in vast quantities.

-

Potassium and Magnesium Salts: In the final stages of evaporation, the most soluble salts, including potassium and magnesium sulfates and chlorides, precipitate. Langbeinite is formed during this late stage, often in association with other potash minerals such as sylvite (KCl), carnallite (KMgCl₃·6H₂O), and polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O).[1][2]

Diagram illustrating the geological formation of langbeinite.

Global Sources and Deposits

Significant deposits of langbeinite are rare and are found in only a few locations worldwide.[3] The primary commercial deposits are located in the Permian Basin, specifically the Carlsbad potash district in New Mexico, USA.[3][5] This region is the sole producer of langbeinite in the world.[5]

Other notable occurrences of langbeinite, though not all are commercially exploited, include:

-

Germany: The type locality for langbeinite is in Wilhelmshall, Halberstadt, Saxony-Anhalt.[1][2][6]

-

Austria: Deposits are found in Hall and Hallstatt.[7]

-

Ukraine: Occurrences have been noted near Drogobych.[7]

-

United Kingdom: Found in Eskdale, Yorkshire.[7]

-

India: Located in the Salt Range, Punjab.[7]

-

China: Deposits exist in the Qarhan salt lake, Qinghai Province, and the Jianghan Plain potash deposits in Hubei Province.[7]

Physicochemical Properties of Langbeinite

A summary of the key physical and chemical properties of langbeinite is presented in the table below.

| Property | Value |

| Chemical Formula | K₂Mg₂(SO₄)₃[1][2] |

| Crystal System | Isometric-Tetartoidal[1][2] |

| Color | Colorless, white, pale tints of yellow, pink, red, green, gray[1][2][6] |

| Luster | Vitreous[1][2] |

| Hardness (Mohs) | 3.5 - 4[1][2] |

| Specific Gravity | 2.83[1][2] |

| Fracture | Conchoidal[1] |

| Tenacity | Brittle[1] |

| Solubility | Slowly soluble in water[7] |

| Optical Properties | Isotropic[1] |

Chemical Composition of Pure Langbeinite

| Element | Weight % | Oxide | Weight % |

| Potassium (K) | 18.84% | K₂O | 22.70% |

| Magnesium (Mg) | 11.71% | MgO | 19.42% |

| Sulfur (S) | 23.18% | SO₃ | 57.88% |

| Oxygen (O) | 46.26% | ||

| Total | 100.00% | Total | 100.00% |

| Data sourced from Webmineral data.[8] |

Experimental Protocols and Processing

Detailed, proprietary experimental protocols for the commercial extraction and processing of langbeinite are not extensively published. However, the general methodology can be outlined based on publicly available information. The processing of langbeinite is noted to be less energy-intensive compared to other potash sources like muriate of potash (MOP) as it does not necessitate extensive grinding or chemical treatments.

General Ore Processing Workflow

The extraction and beneficiation of langbeinite ore typically involve the following stages:

-

Mining: Langbeinite ore is extracted from underground deposits using conventional mining techniques.

-

Crushing: The mined ore is transported to a processing facility where it undergoes primary and secondary crushing to reduce the particle size and liberate the langbeinite crystals from the host rock, which is primarily halite.

-

Washing (Leaching): The crushed ore is then washed with water or a brine solution. This step is crucial for removing the highly soluble halite (sodium chloride) impurities. A double-stage washing process may be employed to conserve water.

-

Dewatering and Drying: The washed langbeinite slurry is dewatered, often using centrifuges, and then dried to produce the final product.

-

Screening and Sizing: The dried langbeinite is screened to separate it into different particle sizes according to market requirements.

A generalized workflow for the processing of langbeinite ore.

Analytical Methods for Characterization

The characterization of langbeinite involves standard mineralogical and chemical analysis techniques. While specific industrial protocols are proprietary, the following methods are typically employed in a research setting:

-

X-Ray Diffraction (XRD): Used to identify the crystalline structure of langbeinite and to determine the presence of other mineral phases in an ore sample.

-

X-Ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques are used for the quantitative elemental analysis of the ore and the final product to determine the percentages of potassium, magnesium, sulfur, and any impurities.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides morphological information and semi-quantitative elemental analysis of individual mineral grains.

-

Wet Chemical Analysis: Traditional titration and gravimetric methods can be used for the precise quantification of key elements.

Conclusion

Langbeinite is a unique and valuable mineral resource with a well-understood geological origin in marine evaporite deposits. Its limited global distribution, with major commercial sources concentrated in New Mexico, makes it a strategically important commodity. The processing of langbeinite is relatively straightforward, relying on physical separation techniques to remove impurities. For researchers and scientists, langbeinite presents an interesting case study in mineral formation and beneficiation. While its primary application is in agriculture, its well-defined chemical composition and crystalline structure may offer potential for further investigation in other scientific and industrial fields.

References

- 1. ALEX STREKEISEN-Evaporite- [alexstrekeisen.it]

- 2. Evaporite - Wikipedia [en.wikipedia.org]

- 3. Evaporite | Salt Deposits, Sedimentary Rocks & Gypsum | Britannica [britannica.com]

- 4. US3726965A - Production of langbeinite from a potassium magnesium sulfate salt and magnesium sulfate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Langbeinites - Wikipedia [en.wikipedia.org]

- 8. cropnutrition.com [cropnutrition.com]

Technical Guide: Perfluorohexyl Iodide (CAS 355-43-1)

An in-depth analysis of the provided CAS number, 30637-43-1, yielded no specific compound in the searched chemical databases. However, due to the similarity in numbering, this report details the properties and literature associated with CAS number 355-43-1, commonly known as Perfluorohexyl iodide. It is presumed that this is the intended compound of interest.

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical and physical properties, along with available scientific literature, for Perfluorohexyl iodide.

Chemical and Physical Properties

Perfluorohexyl iodide is a halogenated organic compound. It is a dense, non-flammable liquid at room temperature. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C6F13I | [1] |

| Molecular Weight | 445.96 g/mol | N/A |

| Boiling Point | 117-118 °C | [1][2] |

| Melting Point | -46 °C | [1] |

| Density | 2.063 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.329 | [2] |

| InChI | InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | [1] |

| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I | [1] |

Other Names and Identifiers:

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane

-

Tridecafluoro-1-iodohexane

-

Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-

-

Hexane, tridecafluoro-1-iodo-

Synthesis and Reactions

Perfluorohexyl iodide is a key intermediate in the synthesis of various organic fluorine compounds.[2] It participates in radical addition reactions, for instance, with vinyl acetate using azo-bis(isobutyronitrile) (AIBN) as an initiator.[2] It can also be grafted onto polymers like the isocitronellene/propene copolymer through a radical reaction to create fluorinated side chains.[2] Additionally, it is known to form 1:1 complexes with a variety of hydrogen-bond acceptors.[2]

Biological Activity and Applications

The primary documented biological activity of Perfluorohexyl iodide is its in vitro estrogenic activity.[2] It has been utilized in screening assays to determine the binding affinities of perfluoroalkyl iodides for estrogen receptor alpha and beta isoforms.[2]

Experimental Protocols

Detailed experimental protocols for the use of Perfluorohexyl iodide are not extensively available in the public domain. However, based on its described applications, a general workflow for a competitive binding assay can be outlined.

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a solution of the purified estrogen receptor (alpha or beta isoform) in a suitable buffer.

-

Prepare a stock solution of a radiolabeled estrogen (e.g., [3H]Estradiol) at a known concentration.

-

Prepare serial dilutions of Perfluorohexyl iodide in the appropriate solvent to create a range of competitor concentrations.

-

-

Incubation:

-

In a series of reaction vessels, combine the estrogen receptor solution, a fixed concentration of the radiolabeled estrogen, and varying concentrations of Perfluorohexyl iodide.

-

Include control samples containing only the receptor and radiolabeled ligand (for maximum binding) and samples with a large excess of unlabeled estradiol (for non-specific binding).

-

Incubate the mixtures at a constant temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include vacuum filtration through glass fiber filters or adsorption of the unbound ligand to charcoal.

-

-

Measurement of Radioactivity:

-

Quantify the amount of radioactivity in the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the Perfluorohexyl iodide concentration.

-

Determine the IC50 value, which is the concentration of Perfluorohexyl iodide that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Calculate the binding affinity (Ki) of Perfluorohexyl iodide for the estrogen receptor using the Cheng-Prusoff equation.

-

Safety and Handling

Perfluorohexyl iodide is listed as stable.[2] However, it is reported to explode in contact with sodium when heated to its boiling point.[2] When heated to decomposition, it emits toxic fumes of fluoride and iodide.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Signaling Pathways

The current literature primarily points to the interaction of Perfluorohexyl iodide with estrogen receptors, suggesting its potential to modulate estrogen signaling pathways. A simplified diagram of the classical estrogen signaling pathway is provided below.

Caption: Simplified Classical Estrogen Signaling Pathway.

Pathway Description:

-

Ligand Binding: Perfluorohexyl iodide, acting as an estrogen analog, enters the cell and binds to the estrogen receptor (ERα or ERβ), which is typically located in the cytoplasm or nucleus in an inactive state, bound to heat shock proteins (HSPs).

-

Conformational Change and HSP Dissociation: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to the dissociation of the heat shock proteins.

-

Dimerization and Nuclear Translocation: The activated estrogen receptors then form homodimers or heterodimers. These dimers translocate into the nucleus if they are not already there.

-

DNA Binding: In the nucleus, the receptor dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the receptor dimer to the ERE recruits co-activators or co-repressors, leading to the transcription of downstream genes.

-

Cellular Response: The proteins translated from these genes elicit a cellular response.

References

Methodological & Application

Application Notes and Protocols: Catalytic Applications of the Potassium-Manganese-Sulfate System

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "potassium manganese sulfate" as a distinct, single-compound catalyst is not extensively documented in scientific literature, the combination of potassium and manganese sulfates constitutes a versatile and potent catalytic system. This system is primarily employed in oxidation reactions, where manganese(II) sulfate often acts as the primary catalyst, and the presence of potassium ions can significantly promote catalytic activity. This document provides an in-depth overview of the applications, mechanisms, and experimental protocols associated with this catalytic system.

The core of this system's catalytic prowess lies in the variable oxidation states of manganese, which facilitate electron transfer in redox reactions. In many applications, particularly those involving potassium permanganate as an oxidant, manganese(II) sulfate initiates a reaction that can be autocatalytic, with intermediate manganese species driving the catalytic cycle.

Key Catalytic Applications

The potassium-manganese-sulfate system has demonstrated efficacy in several key areas of organic synthesis, primarily revolving around oxidation reactions.

Oxidation of Arenes and Sulfides

A significant application of this system is in the oxidation of arees and sulfides. The use of manganese(II) sulfate as a solid support for potassium permanganate enables these reactions to proceed efficiently under solvent-free and heterogeneous conditions, offering a green chemistry approach.[1]

Reaction Scheme:

-

Arene → Oxidized Arene (e.g., carboxylic acid)

-

Sulfide → Sulfoxide

Advantages:

-

Solvent-free conditions: Reduces environmental impact and simplifies product isolation.

-

Heterogeneous system: Allows for easy separation of the catalyst from the reaction mixture.

-

Recyclability potential: The inorganic products can potentially be reoxidized to permanganate, allowing for a sustainable process.[1]

Autocatalysis in Redox Titrations

In the classic redox titration of iron(II) with potassium permanganate, the manganese(II) sulfate formed as a product acts as an autocatalyst. This phenomenon is a cornerstone of analytical chemistry and demonstrates the fundamental catalytic role of Mn(II) ions.

Reaction:

5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

The Mn²⁺ product catalyzes the reaction, which is initially slow to start.

Data Presentation

Table 1: Representative Yields for the Oxidation of Arenes and Sulfides using KMnO₄/MnSO₄ [1]

| Substrate | Product | Yield (%) | Reaction Time (h) |

| Toluene | Benzoic Acid | 85 | 2 |

| Ethylbenzene | 1-Phenylethanone | 80 | 3 |

| Diphenylmethane | Benzophenone | 90 | 1.5 |

| Thioanisole | Methyl phenyl sulfoxide | 95 | 1 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 92 | 1 |

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Arenes and Sulfides[1]

Materials:

-

Potassium permanganate (KMnO₄)

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Substrate (arene or sulfide)

-

Methylene chloride (CH₂Cl₂)

-

Mortar and pestle

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a mortar, thoroughly grind 1.0 g of potassium permanganate and 1.0 g of manganese(II) sulfate monohydrate.

-

Transfer the ground powder to a round-bottom flask.

-

Add 15 cm³ of methylene chloride to the flask.

-

Add 1.00 mmol of the substrate to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

-

Upon completion, filter the reaction mixture to remove the solid inorganic byproducts.

-

Wash the solid residue with methylene chloride.

-

Combine the organic filtrates and evaporate the solvent to obtain the crude product.

-

Purify the product by a suitable method (e.g., recrystallization, column chromatography).

Protocol 2: Demonstration of Autocatalysis in the Reaction of Potassium Permanganate with an Iron(II) Salt[2][3]

Materials:

-

0.02 M Potassium permanganate (KMnO₄) solution

-

0.1 M Ammonium iron(II) sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O] solution

-

1.5 M Sulfuric acid (H₂SO₄)

-

Burette, pipette, and conical flask

Procedure:

-

Rinse and fill a burette with the 0.02 M potassium permanganate solution.

-

Pipette 25 mL of the 0.1 M ammonium iron(II) sulfate solution into a conical flask.

-

Add approximately 10 mL of 1.5 M sulfuric acid to the conical flask to acidify the solution.

-

Slowly add the potassium permanganate solution from the burette to the iron(II) solution while swirling the flask.

-

Observe that the first few drops of the permanganate solution are slow to decolorize.

-

As the titration proceeds and manganese(II) ions are formed, the decolorization of the permanganate will become instantaneous upon addition to the flask.

-

The endpoint is reached when a faint, persistent pink color is observed in the solution.

Mechanistic Insights & Visualizations

The catalytic activity of the potassium-manganese-sulfate system is rooted in the ability of manganese to cycle through various oxidation states. In the oxidation of organic substrates with potassium permanganate in the presence of manganese(II) sulfate, a complex interplay of manganese species is believed to occur. The Mn(II) can react with Mn(VII) to form intermediate oxidation states (e.g., Mn(III), Mn(IV)), which are often the active oxidizing agents.

The Double Salt: Potassium Manganese(II) Sulfate (K₂Mn(SO₄)₂)

It is important to distinguish the catalytic system from the defined double salt, potassium manganese(II) sulfate, which can be synthesized as a crystalline solid (e.g., K₂Mn(SO₄)₂·4H₂O).